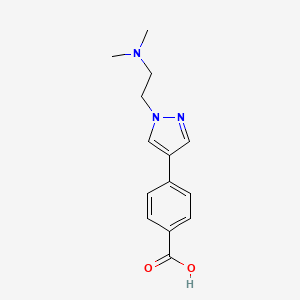

4-(1-(2-(ジメチルアミノ)エチル)-1H-ピラゾール-4-イル)安息香酸

概要

説明

4-(Dimethylamino)benzoic acid is a substituted benzoic acid that acts as an inhibitor of ultraviolet mediated damage to skin . It is a biotransformation product of 2-ethylhexyl 4-(N,N-dimethylamino)benzoate (EDP), a widely used UV filter in sunscreen cosmetics and other cosmetic products .

Molecular Structure Analysis

The molecular structure of 4-(Dimethylamino)benzoic acid is represented by the formula (CH3)2NC6H4CO2H . The molecular weight is 165.19 .Physical And Chemical Properties Analysis

4-(Dimethylamino)benzoic acid is a powder and chunks in form . It has a melting point of 241-243 °C (dec.) (lit.) .科学的研究の応用

医学:光線力学療法剤

この化合物は、特に光線力学療法(PDT)剤として、医学分野で潜在的な用途があります。 PDTは、特定の波長の光にさらされると、近くの細胞を殺す酸素の一種を生成する光増感化学物質の使用を伴います 。この化合物は、その構造的特性から、光を吸収して活性酸素種を生成し、癌細胞を標的にする有効性について調査することができます。

バイオテクノロジー:細胞封入

バイオテクノロジーでは、この化合物を細胞封入技術に使用できます。 細胞封入は、細胞を半透膜バリアでコーティングするプロセスであり、制御された薬物放出または免疫系からの細胞の保護を可能にします 。この化合物の特性は、細胞を封入するポリマーマトリックスの形成に適している可能性があります。

農業:作物のUV保護

この化合物はUV光を吸収する可能性があるため、農業で有害なUV放射から作物を保護するために使用できます。 これは、標高の高い地域やオゾン層が枯渇した地域で栽培される作物に特に役立ちます .

材料科学:ポリマー添加剤

材料科学では、この化合物はポリマーの添加剤として、その特性を強化するために使用できます。 たとえば、プラスチックに組み込んで、UV光による劣化に対する耐性を向上させたり、特定の光学用途のために材料の屈折率を変更したりできます .

環境科学:環境モニタリングにおけるUVフィルター

この化合物は、UV光を吸収する能力があるため、環境科学でモニタリングデバイスのUVフィルターとして使用できます。 これらのデバイスは、さまざまな環境におけるUV放射の強度を測定し、UV光の生態系への影響を評価するのに役立ちます .

分析化学:クロマトグラフィー

分析化学では、この化合物をクロマトグラフィーで、機器の校正のための標準物質として、または他の物質を特定および定量化するのに役立つ試薬として使用できます。 その独特の構造は、分析対象物との特定の相互作用を提供し、それらの分離と分析を支援します .

Safety and Hazards

作用機序

Target of Action

It belongs to the class of organic compounds known as aminobenzoic acids . These compounds are benzoic acids containing an amine group attached to the benzene moiety .

Mode of Action

It’s known that benzylic halides typically react via an sn1 or sn2 pathway, depending on whether they are primary, secondary, or tertiary . This reaction involves the resonance-stabilized carbocation .

Biochemical Pathways

It’s known that the compound is a biotransformation product of 2-ethylhexyl 4-(n,n-dimethylaminobenzo)benzoate (edp), a widely used uv filter in sunscreen cosmetics and other cosmetic products .

Pharmacokinetics

The compound’s molecular weight is 19324 , which could influence its bioavailability.

Result of Action

It’s known that the compound acts as an inhibitor of ultraviolet-mediated damage to the skin .

Action Environment

It’s known that the compound is used in sunscreen cosmetics , suggesting that it may be stable under various environmental conditions, including exposure to sunlight.

生化学分析

Biochemical Properties

4-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including serine proteases and oxidoreductases. The interaction with serine proteases involves the formation of a stable acyl intermediate, which can be detected using resonance-enhanced Raman spectroscopy . Additionally, 4-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid can inhibit ultraviolet-mediated damage to skin by acting as a biotransformation product of ultraviolet filters .

Cellular Effects

The effects of 4-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. Furthermore, 4-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 4-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For example, its interaction with serine proteases results in enzyme inhibition through the formation of a stable acyl intermediate . Additionally, 4-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid can modulate gene expression by influencing transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 4-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that prolonged exposure to 4-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of 4-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid vary with different dosages. At low doses, the compound exhibits minimal toxicity and can modulate specific biochemical pathways without causing adverse effects. At higher doses, 4-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid can induce toxic effects, including oxidative stress and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing harm.

Metabolic Pathways

4-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other metabolic enzymes, influencing the levels of key metabolites within the cell .

Transport and Distribution

The transport and distribution of 4-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette transporters, leading to its accumulation in specific cellular compartments. Additionally, binding proteins can facilitate the distribution of 4-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid within tissues, influencing its localization and activity .

Subcellular Localization

The subcellular localization of 4-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through the presence of targeting signals and post-translational modifications. The localization of 4-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid within these compartments can influence its interactions with biomolecules and its overall biochemical activity .

特性

IUPAC Name |

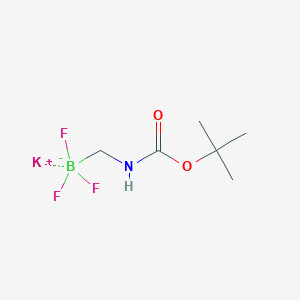

4-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-16(2)7-8-17-10-13(9-15-17)11-3-5-12(6-4-11)14(18)19/h3-6,9-10H,7-8H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFHSCQAJPJMUJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C=C(C=N1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301191390 | |

| Record name | 4-[1-[2-(Dimethylamino)ethyl]-1H-pyrazol-4-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301191390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1206970-25-3 | |

| Record name | 4-[1-[2-(Dimethylamino)ethyl]-1H-pyrazol-4-yl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206970-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[1-[2-(Dimethylamino)ethyl]-1H-pyrazol-4-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301191390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[Difluoro(phenyl)methyl]-1,2-dimethylbenzene](/img/structure/B1424346.png)

![3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-propanoic acid hydrochloride](/img/structure/B1424350.png)

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-propyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1424358.png)